molecular formula C16H12ClFN4O B498321 1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-19-0

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B498321
CAS No.: 321431-19-0
M. Wt: 330.74g/mol
InChI Key: QRRFMUKBPWQGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H12ClFN4O and its molecular weight is 330.74g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazole Derivatives: A Patent Overview (2008 – 2011)

Triazole derivatives have been extensively explored for their diverse biological activities, leading to their inclusion in several pharmaceuticals. A comprehensive review of patents from 2008 to 2011 highlights the ongoing interest in developing new triazole compounds for therapeutic applications. These efforts encompass a range of biological targets, aiming to address various diseases and conditions, including anti-inflammatory, antimicrobial, and antitumor activities. The review emphasizes the necessity for more efficient and green chemistry approaches in synthesizing these compounds, underscoring the urgency in discovering new prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Synthetic Routes for Triazole Derivatives

Triazole rings are foundational scaffolds in the development of new drugs, demonstrating stability and the ability to engage in various interactions with biological targets. The Huisgen cycloaddition, especially the copper-catalyzed variant, has emerged as a critical methodology for synthesizing 1,2,3-triazoles, highlighting the importance of click chemistry in facilitating the rapid assembly of complex molecules. This approach has broadened the scope for creating triazole-containing compounds with significant biological activities (Kaushik et al., 2019).

Biological Features of Triazole Derivatives

The chemical versatility of triazole derivatives allows for the synthesis of compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. Recent literature surveys underscore the promise of 1,2,4-triazole derivatives in developing new therapeutic agents. These compounds have shown potential against various pathogens, offering new directions for drug discovery and the treatment of neglected diseases (Ohloblina, 2022).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-19-15(16(23)20-13-6-4-12(18)5-7-13)21-22(10)14-8-2-11(17)3-9-14/h2-9H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRFMUKBPWQGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.